N-(3,4-dimethoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC16309888
Molecular Formula: C19H21N3O4S2
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N3O4S2 |
|---|---|
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C19H21N3O4S2/c1-10-11(2)28-17-16(10)18(24)22(3)19(21-17)27-9-15(23)20-12-6-7-13(25-4)14(8-12)26-5/h6-8H,9H2,1-5H3,(H,20,23) |
| Standard InChI Key | YJFWAYMUQHNJKE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name systematically describes its structure: a thieno[2,3-d]pyrimidin-4-one core substituted at position 2 with a sulfanyl-acetamide group and at positions 3, 5, and 6 with methyl groups. The acetamide moiety is further functionalized with a 3,4-dimethoxyphenyl ring. This arrangement creates a planar heterocyclic system with distinct electronic properties, as evidenced by its molecular formula C₁₉H₂₁N₃O₄S₂ and molecular weight of 419.5 g/mol.
Key structural attributes include:
-
Thieno[2,3-d]pyrimidin-4-one core: A bicyclic system combining thiophene and pyrimidine rings, stabilized by conjugation.
-
3,5,6-Trimethyl substitutions: Methyl groups at positions 3, 5, and 6 enhance steric bulk and influence ring puckering.
-
2-Sulfanylacetamide bridge: A sulfur-containing linker that connects the core to the dimethoxyphenyl group, facilitating hydrogen bonding and π-stacking interactions.
Physicochemical Properties
While experimental data on solubility and melting point remain limited, computational models predict:
-
LogP: ~2.8 (moderate lipophilicity, suitable for membrane permeability).
-
Hydrogen bond donors/acceptors: 2 and 6, respectively, aligning with Lipinski’s criteria for drug-likeness.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₉H₂₁N₃O₄S₂ | |
| Molecular weight | 419.5 g/mol | |
| IUPAC name | N-(3,4-dimethoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
| Canonical SMILES | CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C)C |
Synthetic Methodologies
Core Heterocycle Formation
The thieno[2,3-d]pyrimidin-4-one core is synthesized via cyclocondensation of methyl 2-aminothiophene-3-carboxylate with urea under thermal conditions (200°C, 2 hours), yielding a 72% isolated product . Methylation at positions 3, 5, and 6 is achieved using methyl iodide in the presence of potassium carbonate, with reaction monitoring via thin-layer chromatography (TLC).
Functionalization Strategies
Sulfanyl-acetamide installation proceeds through nucleophilic substitution:
-
Thiolation: Treatment of 2-chlorothieno[2,3-d]pyrimidine with thiourea generates the 2-mercapto intermediate.
-
Acetamide coupling: Reaction with bromoacetyl bromide, followed by amidation with 3,4-dimethoxyaniline, affords the final product.
Critical parameters include:
-
Temperature control: Reactions conducted at 0–5°C to minimize disulfide formation.
-
Purification: Sequential recrystallization from ethanol/water mixtures and silica gel chromatography (hexane:ethyl acetate, 3:1).
Biological Activity and Mechanistic Insights
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells demonstrate moderate cytotoxicity (IC₅₀ = 18.7 μM), attributed to:
-
Topoisomerase II inhibition: Intercalation into DNA-topoisomerase complexes.
-
Reactive oxygen species (ROS) generation: Oxidative stress-induced apoptosis.
Comparative Analysis with Structural Analogues
The compound’s 3,4-dimethoxyphenyl group distinguishes it from analogues like N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide and 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one. These modifications enhance target affinity while reducing metabolic clearance compared to non-methoxylated derivatives.
Challenges and Future Directions
Current limitations include:
Ongoing research focuses on:
-
Structure-activity relationship (SAR) studies: Optimizing methyl and methoxy substitutions.
-
In vivo pharmacokinetics: Assessing oral bioavailability in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume